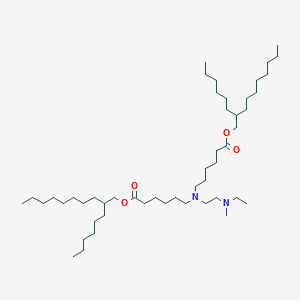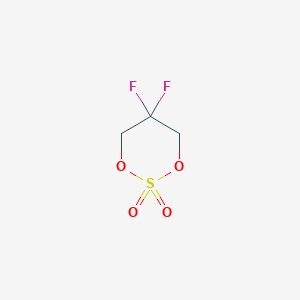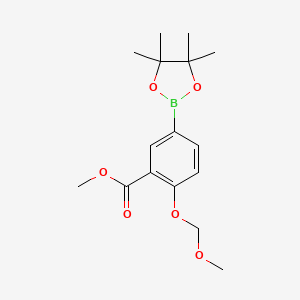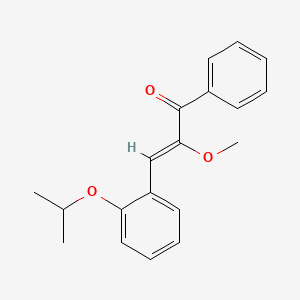
Heptadecan-9-yl 8-((2-hydroxyethyl)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 8-((2-hydroxyethyl)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)octanoate is a complex lipid molecule. It is known for its role in the formulation of lipid nanoparticles, which are used as delivery systems for nucleic acids, including mRNA. This compound has gained significant attention due to its application in the development of mRNA vaccines and other gene therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)octanoate typically involves the esterification of 8-((2-hydroxyethyl)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)octanoic acid with heptadecan-9-ol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the octadeca-9,12-dien-1-yl group can be oxidized to form epoxides or diols.
Reduction: The ester bond can be reduced to form the corresponding alcohol and carboxylic acid.
Substitution: The hydroxyl group in the 2-hydroxyethyl moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohol and carboxylic acid.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Heptadecan-9-yl 8-((2-hydroxyethyl)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)octanoate is widely used in scientific research, particularly in the field of gene therapy and vaccine development. Its primary applications include:
mRNA Delivery: It is a key component in lipid nanoparticles used for delivering mRNA in vaccines, such as those developed for COVID-19.
Gene Therapy: The compound is used to deliver therapeutic nucleic acids to target cells, enabling the treatment of genetic disorders.
Cancer Immunotherapy: It is being explored for delivering mRNA that encodes for cancer antigens, thereby stimulating an immune response against cancer cells.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)octanoate involves its incorporation into lipid nanoparticles, which facilitate the delivery of nucleic acids into cells. The compound helps to stabilize the lipid nanoparticle structure and enhances the cellular uptake of the encapsulated nucleic acids. Once inside the cell, the nucleic acids are released, leading to the expression of the desired therapeutic proteins .
Comparison with Similar Compounds
Similar Compounds
ALC-0315: ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), used in Pfizer’s mRNA vaccine.
Uniqueness
Heptadecan-9-yl 8-((2-hydroxyethyl)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)octanoate is unique due to its specific structure, which provides optimal stability and delivery efficiency for mRNA molecules. Its ability to form stable lipid nanoparticles and facilitate efficient cellular uptake makes it a valuable component in gene therapy and vaccine formulations .
Properties
Molecular Formula |
C45H87NO3 |
|---|---|
Molecular Weight |
690.2 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[2-hydroxyethyl-[(9Z,12Z)-octadeca-9,12-dienyl]amino]octanoate |
InChI |
InChI=1S/C45H87NO3/c1-4-7-10-13-16-17-18-19-20-21-22-23-24-25-30-35-40-46(42-43-47)41-36-31-26-29-34-39-45(48)49-44(37-32-27-14-11-8-5-2)38-33-28-15-12-9-6-3/h16-17,19-20,44,47H,4-15,18,21-43H2,1-3H3/b17-16-,20-19- |
InChI Key |
MPJIWIQOKGDQJE-LTXDKZCQSA-N |
Isomeric SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC/C=C\C/C=C\CCCCC)CCO |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCCC=CCC=CCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-Dimethylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363977.png)
![4-hydroxy-7-methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide](/img/structure/B13363978.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363981.png)
![N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363982.png)



![3-(1-Benzofuran-2-yl)-6-[2-(1-piperidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363998.png)
![2-Methyl-3-{6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13364005.png)


![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364034.png)

![3-{6-[(3,4-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364053.png)
